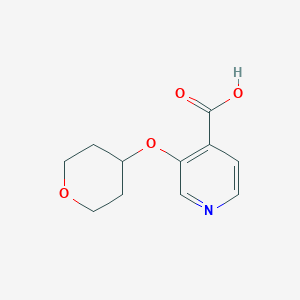

3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid represents a compound of interest within the field of organic chemistry due to its structural features and potential for various chemical reactions and applications. The compound's relevance is anchored in its synthesis, which involves multi-step reactions that include the attachment of a tetrahydropyran moiety to isonicotinic acid.

Synthesis Analysis

The synthesis of related compounds often involves the formation of key intermediates such as isonicotinic acid derivatives, which can then undergo further transformations. For instance, studies have demonstrated the synthesis of pyranopyrazoles using isonicotinic acid as a dual and biological organocatalyst, highlighting the versatility of isonicotinic acid in facilitating multi-component reactions (Zolfigol et al., 2013).

Molecular Structure Analysis

The molecular structure of compounds related to this compound often exhibits complex conformations stabilized by intramolecular interactions. For example, studies on triorganotin(IV) pyridinecarboxylates have revealed that crystal structures can adopt 1D infinite chain structures stabilized by significant hydrogen bonding, showcasing the structural diversity achievable with isonicotinic acid derivatives (Chun-lin Ma et al., 2009).

Chemical Reactions and Properties

Isonicotinic acid derivatives participate in a wide range of chemical reactions, including condensation reactions to form Schiff bases, highlighting their reactivity and functional group versatility (Desuo Yang, 2007).

Scientific Research Applications

Isonicotinic Acid Derivatives and Antitubercular Activity

A critical review of over 200 derivatives of isonicotinic acid hydrazide (INH) explored their structure, disintegration, and antituberculotic in vitro activity. This study found that many derivatives undergo partial hydrolysis under in vitro conditions, leading to a decrease in antimycobacterial potency compared to INH. The study emphasizes that isonicotinic acid derivatives, including possibly 3-(Tetrahydro-2H-pyran-4-yloxy)isonicotinic acid, should be carefully evaluated for their stability and activity as antitubercular agents (Scior & Garcés-Eisele, 2006).

Chlorogenic Acid and Its Pharmacological Review

Chlorogenic acid, another structurally complex compound, demonstrates significant therapeutic roles such as antioxidant, cardioprotective, anti-inflammatory, and neuroprotective activities. This review suggests potential avenues for scientific research into the effects of similarly structured compounds on health and disease management (Naveed et al., 2018).

Tetrahydrobenzo[b]pyrans and Organocatalysis in Heterocyclic Compound Synthesis

The synthesis of tetrahydrobenzo[b]pyrans, compounds with relevance in pharmaceuticals, is highlighted for its importance in organic chemistry and pharmacology. This review sheds light on organocatalytic approaches for constructing these compounds, suggesting potential research pathways for exploring the synthesis and applications of this compound in developing new heterocyclic compounds (Kiyani, 2018).

Phosphonic Acid: Synthesis and Applications

Phosphonic acid's diverse applications, from bioactive properties to supramolecular materials, indicate the broad utility of compounds with unique functional groups. This review can inspire research into the synthesis and potential applications of this compound in various fields (Sevrain et al., 2017).

properties

IUPAC Name |

3-(oxan-4-yloxy)pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c13-11(14)9-1-4-12-7-10(9)16-8-2-5-15-6-3-8/h1,4,7-8H,2-3,5-6H2,(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUDAQMIJGOEGID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1OC2=C(C=CN=C2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)

![3-(2-furylmethyl)-1-{[3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}quinazoline-2,4(1H,3H)-dione](/img/structure/B2480005.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)propionamide](/img/structure/B2480006.png)

![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)

![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2480017.png)

![(4E)-9-(2-Methylpropyl)spiro[2-oxa-9,12-diazabicyclo[12.4.0]octadeca-1(18),4,14,16-tetraene-7,3'-azetidine]-8,13-dione;2,2,2-trifluoroacetic acid](/img/structure/B2480018.png)

![8-Methoxy-3-(4-methylphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline](/img/structure/B2480019.png)